![molecular formula C13H14Cl2N2O B2729671 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2396580-34-8](/img/structure/B2729671.png)

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

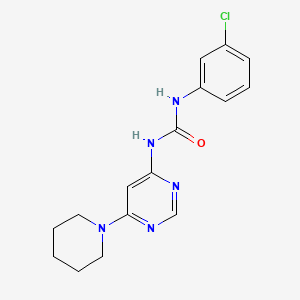

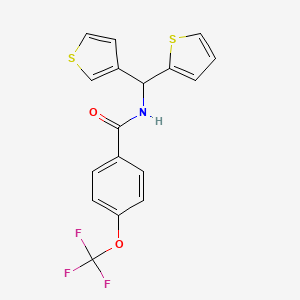

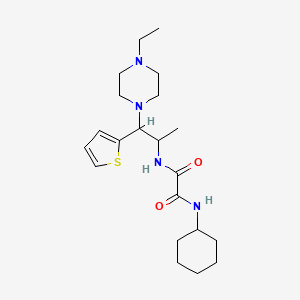

The compound 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one (referred to as Compound 5 ) is designed, synthesized, and evaluated for its biological activity. Its molecular formula is C~20~H~20~BrClN~2~O with a molar mass of 419.74 g/mol . The structure of Compound 5 is confirmed through various analytical techniques, including FTIR , 1H NMR , 13C NMR , HRMS , and X-ray single crystal diffraction .

Molecular Structure Analysis

Compound 5 has a prop-2-en-1-one moiety attached to a piperazine ring. The 4-(3,4-Dichlorophenyl) substituent contributes to its overall structure. The crystallographic analysis reveals the precise arrangement of atoms, bond lengths, and angles. The intermolecular interactions within the crystal lattice play a crucial role in stabilizing the structure .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research involving compounds similar to 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one focuses significantly on their synthesis and structural characterization. For instance, Chen et al. (2021) synthesized and evaluated the biological activity of a closely related compound. They confirmed its structure using various techniques like FTIR, NMR, HRMS, and X-ray single crystal diffraction, highlighting the importance of these methods in understanding the molecular structure and stability, including intermolecular interactions such as C—H…O and C—H…N hydrogen bonding (Chen et al., 2021).

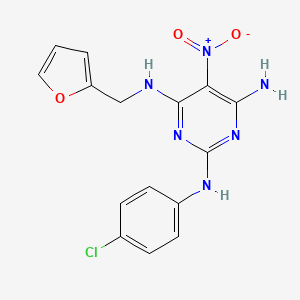

Pharmaceutical Intermediate Synthesis

Quan (2006) described the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, from 2,6-dichloro-nitrobenzene and piperazine. This process involves multiple steps like alkylation, acidulation, and reduction, with a focus on factors influencing these reactions. The structure was confirmed by IR and 1H-NMR, underscoring the compound's relevance in pharmaceutical contexts (Quan, 2006).

Antitumor and Anticonvulsant Activities

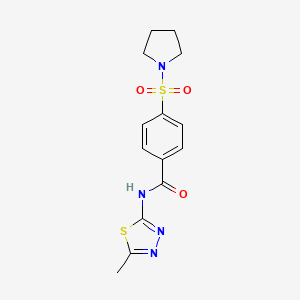

Research by Yurttaş et al. (2014) on derivatives of 1,2,4-triazine bearing piperazine amide moiety, which is structurally related to this compound, demonstrated promising antiproliferative agents against breast cancer cells. Their study involved synthesizing a series of compounds and evaluating their anticancer activities, providing insights into the potential therapeutic applications of such compounds (Yurttaş et al., 2014).

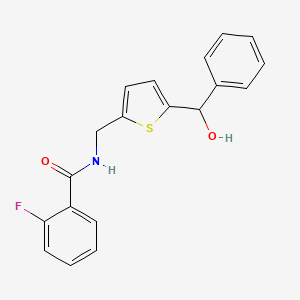

Antibacterial and Antifungal Activities

Compounds like this compound have also been explored for their antibacterial and antifungal potentials. Roshan (2018) synthesized derivatives and assessed them for antibacterial and antifungal activity against various bacterial and fungal strains. This research adds to the understanding of the compound's potential in addressing infectious diseases (Roshan, 2018).

Propriétés

IUPAC Name |

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O/c1-2-13(18)17-7-5-16(6-8-17)10-3-4-11(14)12(15)9-10/h2-4,9H,1,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVIVKLHUVEQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2729588.png)

![6-Methyl-4,7-diazaspiro[2.5]octan-8-one](/img/structure/B2729589.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2729602.png)

![3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide](/img/structure/B2729605.png)

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729606.png)